molecular formula C11H12F3NO2 B1342530 Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 129941-39-5

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B1342530
CAS RN: 129941-39-5
M. Wt: 247.21 g/mol
InChI Key: FLZVNAUDBQHCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate (M2ATFPP) is a compound that has been studied for its potential applications in scientific research. It is a member of the class of organic compounds known as amino acids and is composed of a carboxylic acid group linked to an amine group. M2ATFPP has been studied for its potential applications in a variety of areas, including its role as a biosensor, its use in chemical synthesis, and its biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of these drugs . Therefore, “Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate” could potentially be used in the development of new pharmaceuticals.

Agrochemical Applications

Trifluoromethylpyridines, which share the trifluoromethyl group with our compound of interest, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Given this, “Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate” could potentially find applications in the development of new agrochemicals.

Development of Fluorinated Organic Chemicals

The trifluoromethyl group is a significant subgroup of fluorinated compounds, which have seen extensive use in the agrochemical, pharmaceutical, and functional materials fields . Therefore, “Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate” could be used in the development of novel fluorinated organic chemicals.

properties

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVNAUDBQHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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